Lathosterol

Description

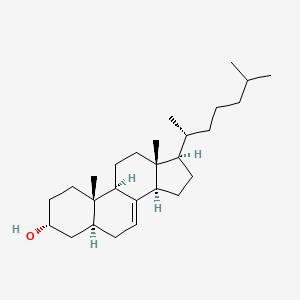

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21-,23-,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVFFXVYBHFIHY-HJFHXHLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Lathosterol Biosynthesis and Enzymatic Catalysis

The Kandutsch-Russell Pathway of Cholesterol Synthesis

The Kandutsch-Russell pathway, also known as cholesterol biosynthesis via lathosterol (B1674540), is one of the two main pathways for cholesterol synthesis in mammalian cells, branching from the Bloch pathway after the formation of lanosterol (B1674476). nih.govontosight.airesearchgate.net While the Bloch pathway is considered the primary route in many tissues, the Kandutsch-Russell pathway plays a significant role in specific tissues like the skin and brain, and can also function as a hybrid pathway in other cells. nih.govontosight.ai The key difference between the two pathways lies in the timing of the reduction of the double bond at position 24 in the sterol side chain. In the Bloch pathway, this reduction occurs at the final step (desmosterol to cholesterol), whereas in the Kandutsch-Russell pathway, it can occur earlier, leading to saturated side chain intermediates like this compound. researchgate.netmdpi.com

Enzymatic Action of 3β-Hydroxysteroid Δ8,Δ7-Isomerase (EBP)

The enzyme 3β-hydroxysteroid Δ8,Δ7-isomerase, also known as Emopamil-Binding Protein (EBP), plays a critical role in the conversion of sterol intermediates within the cholesterol biosynthesis pathway. jefferson.eduacs.orgosti.gov EBP catalyzes the isomerization of the double bond in sterol molecules, specifically moving the double bond from the Δ⁸ position to the Δ⁷ position. acs.org In the context of the Kandutsch-Russell pathway, EBP is involved in the conversion of a Δ⁸-sterol, such as zymostenol (B45303) (derived from zymosterol), to a Δ⁷-sterol, which is this compound. nih.govacs.orgresearchgate.net This enzymatic action is essential for the progression of intermediates towards this compound. Research into the catalytic mechanism of EBP suggests an acid-base mechanism, where specific residues within the enzyme facilitate the protonation and subsequent elimination steps required for the double bond shift. jefferson.edu Studies involving crystal structures of human EBP have provided insights into its novel fold and the presence of a hydrophobic cavity that accommodates lipophilic ligands, which is relevant to its function in sterol metabolism. jefferson.eduosti.gov

Conversion of this compound to 7-Dehydrocholesterol (B119134)

Following its formation, this compound is converted to 7-dehydrocholesterol (7-DHC), a direct precursor to cholesterol and vitamin D. wikipedia.orgontosight.ai This step is the penultimate reaction in the Kandutsch-Russell pathway leading to cholesterol. wikipedia.orgoup.comresearchgate.net

Role of this compound 5-Desaturase (SC5D/LSO)

The enzyme responsible for the conversion of this compound to 7-dehydrocholesterol is this compound 5-desaturase, also known as SC5D or LSO. wikipedia.orgoup.comwikipedia.org This enzyme catalyzes the introduction of a double bond between the fifth and sixth carbon atoms of the sterol ring. ontosight.ai This desaturation reaction is a crucial step in generating the conjugated double bond system found in 7-dehydrocholesterol. ontosight.ai SC5D is a Δ⁷-sterol 5(6)-desaturase enzyme. wikipedia.org Its function is essential for the synthesis of cholesterol via the Kandutsch-Russell pathway. oup.comuniprot.org Defective activity of SC5D can lead to the accumulation of this compound, a condition known as lathosterolosis. wikipedia.orgoup.comwikipedia.orgwikipedia.orgorpha.net

The catalytic activity of SC5D involves the dehydrogenation of a Δ⁷-sterol, such as this compound, utilizing oxygen and requiring iron and cytochrome b5 as cofactors. uniprot.org The reaction can be summarized as:

This compound + 2 Fe(II)-[cytochrome b5] + O₂ + 2 H⁺ = 7-dehydrocholesterol + 2 Fe(III)-[cytochrome b5] + 2 H₂O uniprot.org

SC5D Gene and its Transcriptional Regulation

The gene encoding this compound 5-desaturase in humans is SC5D. wikipedia.orggenecards.orgnih.gov This gene is located on chromosome 11. wikipedia.orgorpha.net Mutations in the SC5D gene are the underlying cause of lathosterolosis. oup.comwikipedia.orgwikipedia.orgorpha.netgenecards.org The SC5D gene encodes a protein that is an integral component of the endoplasmic reticulum membrane. wikipedia.org

While the detailed transcriptional regulation of the SC5D gene is an area of ongoing research, cholesterol biosynthesis genes, in general, are known to be tightly regulated to maintain cellular cholesterol homeostasis. This regulation often involves transcription factors such as the Sterol Regulatory Element-Binding Proteins (SREBPs). uniprot.org Dysregulation of cholesterol synthesis genes, including SC5D, can have significant biological consequences. ontosight.ai

Interplay between the Kandutsch-Russell and Bloch Pathways

The Kandutsch-Russell and Bloch pathways represent two interconnected routes for cholesterol biosynthesis that diverge after the formation of lanosterol. nih.govresearchgate.netnih.gov While initially described as distinct, it is now understood that there can be interplay and crossover between these pathways. nih.govresearchgate.net The key difference lies in the timing of the reduction of the Δ²⁴ double bond in the side chain, catalyzed by the enzyme sterol Δ²⁴-reductase (DHCR24). researchgate.netmdpi.com

Studies have shown that the relative utilization of the Bloch and Kandutsch-Russell pathways can vary depending on the tissue and cell type. nih.gov For instance, the Bloch pathway is predominantly used in tissues like the testes and adrenal glands, while the modified Kandutsch-Russell pathway is more utilized in the skin and brain. nih.gov Furthermore, a hybrid pathway has been observed in some cells where the process may start via the Bloch pathway and then switch to using part of the Kandutsch-Russell pathway. nih.gov

Research suggests that the crossover point between the Bloch and modified Kandutsch-Russell pathways can occur at intermediates like zymosterol (B116435). nih.govelifesciences.org Overexpression of DHCR24 has been shown to influence the flux through these pathways, leading to increased incorporation of label into intermediates of the modified Kandutsch-Russell pathway like zymostenol, this compound, and 7-dehydrocholesterol. elifesciences.org This highlights that the activity and substrate specificity of enzymes like DHCR24 can influence the flux and interplay between the two pathways. researchgate.netmdpi.com

The existence of these two pathways and their potential for interplay may allow for the generation of a variety of sterol products, potentially serving different biological processes. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 65728 |

| Zymosterol | 92746 |

| 7-Dehydrocholesterol | 172, 439423 |

| Cholesterol | 5997 |

Data Table: Key Enzymes in this compound Metabolism

| Enzyme Name | Alternative Name(s) | Reaction Catalyzed | Gene (Human) |

| 3β-Hydroxysteroid Δ8,Δ7-Isomerase | EBP | Isomerization of Δ⁸ to Δ⁷ double bond in sterols | EBP |

| This compound 5-Desaturase | SC5D, LSO, Δ⁷-sterol 5(6)-desaturase | Conversion of this compound to 7-Dehydrocholesterol | SC5D |

Tissue-Specific Predominance of Cholesterol Biosynthesis Pathways

Cholesterol can be synthesized from lanosterol via two main intersecting pathways: the Bloch pathway and the Kandutsch-Russell pathway. reactome.orgelifesciences.org These pathways are distinguished by the stage at which the double bond at C24 in the side chain is reduced. elifesciences.org In the Bloch pathway, the Δ24 reduction is the final step, proceeding through desmosterol (B1670304). elifesciences.org In the Kandutsch-Russell pathway, which involves this compound, the Δ24 reduction occurs earlier. reactome.org

The relative use of these two pathways is highly variable and tissue-specific. elifesciences.orgnih.gov For instance, the Bloch pathway is reported to be prominent in the liver and many other tissues. reactome.org In contrast, the Kandutsch-Russell pathway, involving this compound, is prominent in the skin, where it may contribute to the production of 7-dehydrocholesterol, a precursor for Vitamin D synthesis. reactome.org Studies using stable isotopes have revealed distinct patterns of sterol intermediate synthesis in different tissues. In testes, for example, the Bloch pathway intermediates were predominantly detected. elifesciences.orgnih.gov In skin, the Kandutsch-Russell pathway appeared to predominate. elifesciences.org

The differential use of these pathways and the resulting varying concentrations of specific cholesterol biosynthetic intermediates, including this compound, may play a role in regulating diverse cellular processes beyond just cholesterol supply. elifesciences.org

Flux Analysis of this compound in In Vivo Cholesterol Synthesis

Measuring the flux of cholesterol biosynthetic intermediates like this compound in living animals has been a significant area of research. elifesciences.orgnih.gov Stable isotope methods, such as using deuterium (B1214612) oxide (D₂O) labeling combined with analytical techniques like gas chromatography–mass spectrometry (GC-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS), have been employed to analyze the turnover and synthesis rates of sterols, including this compound, in vivo and in cultured cells. elifesciences.orgnih.govresearchgate.net

This compound concentration in serum has been shown to correlate with whole-body cholesterol synthesis and is used as a biomarker for assessing cholesterol production. researchgate.netlipidmaps.orgcas.cz Studies utilizing flux analysis have provided detailed insights into the dynamics of sterol synthesis. For example, analysis of human serum this compound synthesis in vivo using stable isotopes has shown labeling profiles that are comparable to theoretical models of de novo synthesis. researchgate.net

Research involving flux analysis has demonstrated that the relative use of the Bloch and Kandutsch-Russell pathways is not only tissue-specific but also flux-dependent and can be influenced by factors such as sterol depletion. elifesciences.orgnih.gov For instance, sterol depletion in cultured cells increased flux through the Bloch pathway. elifesciences.orgnih.gov

Data from flux analysis experiments can reveal the rates of synthesis of various sterol intermediates in different tissues. The following table provides an illustrative example of how flux data might be presented, based on findings from studies examining tissue-specific sterol synthesis:

| Tissue | Pathway Predominance (Observed) | Relative Synthesis Rate of this compound Intermediate (Example) | Notes |

| Skin | Kandutsch-Russell elifesciences.org | Higher relative to desmosterol elifesciences.org | May contribute to Vitamin D precursor pool reactome.org |

| Testes | Bloch elifesciences.orgnih.gov | Lower relative to early Bloch intermediates elifesciences.orgnih.gov | Significant diversion of early intermediates observed elifesciences.orgnih.gov |

| Liver | Bloch (often prominent) reactome.org | Similar rate to 7-dehydrocholesterol elifesciences.org | Dihydrolanosterol conversion observed elifesciences.org |

These analyses highlight that while this compound is a key intermediate in one of the primary routes to cholesterol, the flux through this specific part of the pathway can vary significantly depending on the tissue and physiological context. elifesciences.orgnih.gov

Lathosterol As a Biomarker in Sterol Metabolism Research

Quantification of Endogenous Cholesterol Synthesis Rates

The concentration of lathosterol (B1674540) in plasma or serum is widely used as a surrogate marker for whole-body cholesterol synthesis. caymanchem.comlipidmaps.orgfrontiersin.orgcambridge.orgcas.cznih.govnih.govnih.govjst.go.jp Elevated levels of this compound are generally indicative of increased cholesterol synthesis activity. caymanchem.comlipidmaps.orgahajournals.org

This compound as a Surrogate Marker of Whole-Body Cholesterol Synthesis

Research has consistently shown a strong correlation between serum this compound concentration and directly measured whole-body cholesterol synthesis rates, often determined through sterol balance studies. nih.govnih.govtandfonline.com The ratio of serum this compound to total cholesterol is considered a particularly reliable indicator, demonstrating strong correlations with cholesterol balance in studies involving different dietary fatty acid compositions. nih.govnih.gov For instance, a study found correlation coefficients of 0.74 and 0.70 for the this compound/cholesterol ratio with cholesterol balance on diets rich in polyunsaturated and saturated fatty acids, respectively. nih.gov The utility of the this compound/cholesterol ratio as a marker for whole-body cholesterol synthesis has been demonstrated in various populations, including healthy individuals and those with primary hypercholesterolemia. nih.gov Changes in this ratio have also been observed in response to interventions affecting cholesterol synthesis, such as treatment with HMG-CoA reductase inhibitors (statins), which significantly lower the this compound/cholesterol ratio. nih.govnih.gov

Comparison with Other Cholesterol Precursors (e.g., Desmosterol (B1670304), Squalene)

While several non-cholesterol sterol precursors reflect cholesterol synthesis, this compound is often considered a preferable marker due to its indicative power and ease of quantification compared to some other precursors like lanosterol (B1674476) or other free methylsterols. nih.gov Desmosterol is another significant cholesterol precursor, representing the Bloch pathway of cholesterol synthesis, while this compound is formed via the Kandutsch-Russell pathway. researchgate.netfrontiersin.orgontosight.ai Both this compound and desmosterol are used as markers of endogenous cholesterol synthesis. jst.go.jpresearchgate.net Squalene (B77637) is an earlier intermediate in the cholesterol synthesis pathway. researchgate.netfrontiersin.orgsilae.it Studies comparing these markers have shown variations in their associations with different metabolic conditions and in different populations. For example, in a study of individuals with familial combined hyperlipidemia, this compound levels were significantly elevated, while squalene showed a less pronounced increase, suggesting potentially enhanced conversion of squalene to this compound in this condition. ahajournals.org The distribution of these precursors can also differ across lipoproteins; squalene and synthesis markers like this compound and desmosterol tend to be highest in VLDL and IDL, while absorption markers are slightly enriched in HDL. silae.it

Reciprocal Relationship between this compound and Cholesterol Absorption Markers

There is a well-established reciprocal relationship between markers of cholesterol synthesis, such as this compound, and markers of cholesterol absorption, primarily plant sterols like campesterol (B1663852) and sitosterol (B1666911). cambridge.orgcas.cznih.gov When cholesterol absorption is low, endogenous synthesis tends to increase to maintain cholesterol homeostasis, leading to higher this compound levels. Conversely, high cholesterol absorption is often associated with lower this compound levels. frontiersin.orgcas.cznih.gov

Association with Campesterol and Sitosterol Levels

Campesterol and sitosterol are plant sterols absorbed from the diet and serve as markers of intestinal cholesterol absorption efficiency. frontiersin.orgcambridge.orgcas.cznih.govjst.go.jp Studies consistently show an inverse relationship between this compound (synthesis marker) and campesterol and sitosterol (absorption markers). cambridge.orgcas.czmedscimonit.com Individuals with higher levels of cholesterol absorption markers (campesterol and sitosterol) tend to have lower levels of the synthesis marker this compound. frontiersin.orgcas.cz This inverse association has been observed in various contexts, including in individuals with elevated HDL-C and in response to dietary changes. frontiersin.orgcambridge.org For instance, studies have reported negative correlations between this compound and campesterol and sitosterol levels. cambridge.orgmedscimonit.com

Ratios of this compound to Other Sterols in Metabolic Assessment

Ratios of this compound to cholesterol absorption markers, particularly the this compound to campesterol ratio, are frequently used to assess the balance between cholesterol synthesis and absorption. cas.cznih.gov These ratios can provide a more dynamic view of cholesterol homeostasis than individual sterol levels alone. cambridge.org An increased this compound to campesterol ratio, for example, can indicate a metabolic profile characterized by higher synthesis relative to absorption. cas.cztandfonline.com Such ratios have been shown to reflect changes in absolute absorption and synthesis of cholesterol under various physiological conditions. cambridge.org Furthermore, the ratio of synthesis marker sterol to absorption marker sterol has been suggested to sensitively reflect changes in cholesterol metabolism. cambridge.org

Methodological Considerations in this compound Quantification for Research

Accurate quantification of this compound is crucial for its use as a biomarker in research. Various analytical methods have been employed, with gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) being commonly used techniques. jst.go.jpresearchgate.netd-nb.info More recently, liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed, offering increased sensitivity and specificity for sterol analysis, including this compound. researchgate.netmedpace.comresearchgate.net

Sample preparation typically involves extraction of sterols from biological matrices like plasma or serum. frontiersin.orgresearchgate.netd-nb.infomedpace.com This often includes steps such as hydrolysis of steryl esters and liquid-liquid or solid-phase extraction. frontiersin.orgresearchgate.netd-nb.infomedpace.com Due to the relatively low concentrations of non-cholesterol sterols compared to cholesterol, sensitive detection methods are required. researchgate.net GC-MS is often used for this compound quantification. researchgate.net LC-MS/MS methods allow for simultaneous quantification of multiple sterols, including this compound, desmosterol, campesterol, and sitosterol, in a single run. medpace.com Methodological validation is essential to ensure accuracy, precision, and reliability of the quantification results, including assessment of extraction efficiency and day-to-day variability. researchgate.net The endogenous presence of this compound in biological samples necessitates careful consideration of calibration standards and matrices used in quantitative analysis. medpace.com

Data Tables

| Sterol | Role in Cholesterol Metabolism | Typical Relationship with this compound |

| Desmosterol | Cholesterol Synthesis Marker | Positive Correlation |

| Squalene | Cholesterol Synthesis Marker | Varied Correlation |

| Campesterol | Cholesterol Absorption Marker | Inverse Correlation |

| Sitosterol | Cholesterol Absorption Marker | Inverse Correlation |

| Study Population | This compound/Cholesterol Ratio Correlation with Cholesterol Balance |

| Healthy Volunteers (Diet rich in PUFA) | r = 0.74 nih.gov |

| Healthy Volunteers (Diet rich in SFA) | r = 0.70 nih.gov |

Detailed Research Findings

In a study of healthy men, serum this compound proportions were consistently negatively related to serum proportions of cholesterol absorption markers like cholestanol, and with high-cholesterol and high-fat feedings, also to campesterol and sitosterol. cambridge.org

Endurance exercise training in subjects with metabolic syndrome risk factors increased plasma levels of campesterol and sitosterol but showed no significant change in plasma this compound levels. cas.cz This resulted in an increased ratio of cholesterol absorption to synthesis markers. cas.cz

In healthy controls, campesterol was negatively correlated with this compound (r = -0.400, P = 0.001), and sitosterol was also negatively correlated with this compound (r = -0.255, P = 0.042). medscimonit.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Sterol Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used and established technique for the analysis of sterols, including this compound, in biological samples elsevier.esnih.govnih.govmdpi.comfrontiersin.org. This method offers high sensitivity and the ability to separate and quantify various sterol species simultaneously nih.govnih.govmdpi.com.

Sample preparation for GC/MS analysis of sterols typically involves hydrolysis to convert steryl esters to free sterols, followed by extraction and derivatization elsevier.esnih.govmdpi.comnih.gov. Hydrolysis is often performed using ethanolic potassium hydroxide (B78521) solution at elevated temperatures elsevier.esnih.gov. Liquid/liquid extraction with organic solvents like n-hexane is commonly employed to isolate the sterols elsevier.esnih.gov. Derivatization, frequently using silylating agents such as N-methyl-N-trimethylsilyl-trifluoracetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), is performed to increase the volatility and improve the chromatographic separation and detection of sterols elsevier.esnih.gov.

GC/MS systems utilize a capillary column for chromatographic separation, with helium often used as the carrier gas elsevier.esfrontiersin.org. The separated sterols then enter the mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns elsevier.esnih.govmdpi.com. Electron ionization (EI) is a common ionization mode, although positive chemical ionization (PCI) with ammonia (B1221849) as reagent gas can also be applied to generate abundant precursor ions for enhanced sensitivity, particularly in multiple reaction monitoring (MRM) mode nih.gov. MRM mode allows for the selective detection of specific ions, improving sensitivity and reducing interference from coeluting substances nih.gov. Detection limits in the picogram per milliliter range have been achieved for many compounds, including this compound, using GC-MS/MS in MRM mode nih.gov.

GC/MS methods have been developed and validated for the quantitative analysis of this compound and other sterols in various biological matrices, such as plasma and amniotic fluid elsevier.esnih.govnih.govmdpi.com. These methods have been applied in studies to assess cholesterol biosynthesis defects and monitor the effects of interventions like plant sterol feeding elsevier.esnih.gov. For example, a GC-MS method was used to measure plasma this compound, campesterol, and sitosterol in a study evaluating the impact of dietary plant sterols on cholesterol metabolism elsevier.es. Another GC-MS method was developed for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors, including this compound, in human plasma, demonstrating good precision and recovery nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Advancements

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have emerged as powerful analytical techniques for sterol analysis, offering several advantages over traditional GC-based methods, particularly the ability to analyze less volatile or thermally labile compounds without derivatization nih.govlcms.czingenieria-analitica.commdpi.com.

LC-MS methods involve the separation of sterols by liquid chromatography before their detection by mass spectrometry researchgate.netnih.govlcms.czmdpi.com. This approach allows for the analysis of a wider range of sterols, including those that are difficult to analyze by GC nih.govmdpi.com. LC-MS/MS, utilizing tandem mass spectrometry, provides enhanced sensitivity and selectivity by employing multiple stages of mass analysis nih.govlcms.czingenieria-analitica.commedpace.com. This is particularly useful for the quantitative analysis of low-abundance sterols in complex biological matrices lcms.czingenieria-analitica.commedpace.com.

Advancements in LC column technology, such as the use of core-shell particles and different stationary phases like pentafluorophenyl (PFP), have improved chromatographic resolution and throughput for sterol analysis nih.govlcms.czmdpi.comnih.gov. Reversed-phase LC columns are commonly used for sterol separation medpace.com. Various ionization techniques can be coupled with LC-MS, with atmospheric pressure chemical ionization (APCI) in positive ion mode being a preferred choice for the analysis of nonpolar sterols like this compound due to its good sensitivity without the need for derivatization lcms.czingenieria-analitica.commedpace.com. Electrospray ionization (ESI) can also be used, particularly for more polar sterols nih.gov.

LC-MS/MS methods often utilize multiple reaction monitoring (MRM) to selectively detect and quantify target sterols medpace.com. Specific MRM transitions (precursor ion -> product ion) are monitored for each sterol, providing high specificity medpace.com. For this compound, an MRM transition of m/z 369.3 -> 161.1 has been reported medpace.com.

LC-MS and LC-MS/MS methods have been developed for the simultaneous quantification of multiple sterols, including this compound, desmosterol, and lanosterol, which are precursors in the cholesterol biosynthesis pathway mdpi.commedpace.com. These methods have been applied in research and clinical studies to support the analysis of sterols in human plasma and other biological samples mdpi.commedpace.com. For instance, a UPLC-MS/MS method was developed for the simultaneous quantification of this compound, lanosterol, and desmosterol in human plasma, demonstrating good linearity and applicability for clinical studies medpace.com. Another simplified LC-MS method using a PFP stationary phase was developed for the quantitative analysis of 10 sterols from the late part of cholesterol synthesis, including this compound, from cultured human hepatocytes, highlighting its potential for disease-related detection of accumulated cholesterol intermediates mdpi.com.

Despite the advantages, chromatographic separation remains crucial in LC-MS/MS for sterol analysis, especially when dealing with isobaric compounds nih.govlcms.czcuni.cz.

Challenges in Separating Isobaric Sterols (e.g., this compound and Cholesterol)

A significant challenge in the analysis of sterols, particularly using mass spectrometry, is the separation of isobaric compounds – molecules that have the same nominal mass-to-charge ratio (m/z) but are distinct chemical entities nih.govlcms.czingenieria-analitica.comnih.govcuni.cz. This compound and Cholesterol present a notable example of such an isobaric pair, both having the molecular formula C27H46O and thus the same nominal mass mycocentral.eunih.govnih.govnih.gov. While their structures differ by the position of a double bond (this compound has a double bond at the C7-C8 position, while Cholesterol has one at the C5-C6 position), this difference is not always sufficient for clear differentiation solely by mass spectrometry, especially in commonly used ionization modes like EI or APCI mycocentral.eulcms.czingenieria-analitica.comnih.gov.

The isobaric nature of this compound and Cholesterol means that they produce ions with the same m/z in the mass spectrometer lcms.cznih.govcuni.cz. This poses a significant problem for accurate quantification, particularly in biological samples where Cholesterol is present at much higher concentrations than this compound lcms.czingenieria-analitica.comcuni.cz. The overwhelming signal from Cholesterol can mask the signal from the much less abundant this compound, making its detection and quantification challenging lcms.czingenieria-analitica.comcuni.cz.

Therefore, effective chromatographic separation prior to mass spectrometric detection is crucial for distinguishing and quantifying isobaric sterols like this compound and Cholesterol nih.govlcms.cznih.govcuni.cz. Both GC and LC methods are employed to achieve this separation nih.govlcms.cz.

In GC/MS, achieving sufficient resolution between this compound and Cholesterol can be challenging due to their similar retention characteristics on many standard GC columns lcms.cz. However, optimization of GC column type, dimensions, and temperature programming can improve separation elsevier.esfrontiersin.org. High-resolution capillary columns and specific stationary phases may be required elsevier.esfrontiersin.org.

In LC-MS, the separation of this compound and Cholesterol also requires careful optimization of chromatographic conditions, including the choice of stationary phase and mobile phase composition lcms.czmdpi.comnih.govcuni.cz. While LC offers advantages like the ability to analyze samples without derivatization, resolving isobaric sterols remains a key consideration lcms.czmdpi.comcuni.cz. Different LC stationary phases, such as C18 and pentafluorophenyl (PFP), have been investigated for their ability to separate sterols lcms.czmdpi.comnih.gov. Studies have shown that specific column chemistries, like certain EC-C18 columns, can provide better resolution for the this compound-Cholesterol pair compared to others lcms.czingenieria-analitica.com. Even with LC-MS/MS, where multiple reaction monitoring (MRM) is used, adequate chromatographic separation is necessary because the mass spectrometer alone cannot differentiate between isobaric compounds lcms.cznih.govcuni.cz. The high abundance of Cholesterol in plasma necessitates robust chromatographic separation to prevent its signal from interfering with the detection of this compound lcms.czcuni.cz.

Researchers have developed specialized chromatographic methods, sometimes involving derivatization even in LC-MS, to enhance the separation and detection sensitivity for isobaric sterols in complex matrices like plasma cuni.cz. The goal is to achieve baseline separation or sufficient resolution to allow for accurate integration of the peaks corresponding to this compound and Cholesterol lcms.czcuni.cz.

Genetic and Molecular Regulation of Lathosterol Levels

Genetic Determinants of Inter-Individual Variation in Lathosterol (B1674540) Concentrations

Significant variability exists in plasma this compound levels among individuals, and a portion of this variation is attributed to genetic factors.

Single Nucleotide Polymorphisms (SNPs) in Genes Related to Sterol Metabolism

Single nucleotide polymorphisms (SNPs) in genes involved in both intestinal cholesterol absorption and endogenous cholesterol synthesis have been associated with inter-individual differences in cholesterol metabolism markers, including this compound. nih.govnih.gov Studies have investigated the association between SNPs in genes such as ABCG5, ABCG8, NPC1L1, CYP51A1, DHCR7, DHCR24, HMGCR, HSD17B7, LBR, and MSMO1 and levels of non-cholesterol sterols like this compound. nih.govnih.gov

Research indicates that certain SNPs in the NPC1L1 gene, specifically rs217429 and rs217416, have shown significant associations with serum this compound levels. nih.govnih.gov In contrast, while SNPs in ABCG5 and ABCG8 are significantly associated with cholesterol absorption markers like campesterol (B1663852) and sitosterol (B1666911), they have not consistently shown significant associations with serum this compound levels in all studies focusing on cholesterol synthesis genes. nih.govnih.govresearchgate.net Some studies, however, suggest that variants in ABCG8, such as the 19H allele, are associated with increased this compound/TC ratios, indicating increased cholesterol synthesis. nih.govresearchgate.net

A study examining SNPs in circadian clock-relevant genes also found a significant association between one SNP in ARNTL2 (rs1037924) and this compound levels. researchgate.net

Heritability of Plasma this compound Levels

Studies, including those involving twin and family designs, have demonstrated that plasma this compound levels are heritable. Research on Dutch families, including adolescent monozygotic and dizygotic twin pairs and their parents, observed significant familial aggregation for plasma this compound levels. researchgate.netcambridge.org

Here is a summary of heritability estimates for this compound and other sterols from a twin study:

| Sterol | Genetic Heritability (Parents and Offspring) | Shared Environmental Contribution (Twin Siblings) |

| This compound | 29% researchgate.netcambridge.orgcambridge.org | 37% researchgate.netcambridge.org |

| Campesterol | 80-83% researchgate.netcambridge.orgcambridge.org | Not significant researchgate.net |

| β-Sitosterol | 73-82% researchgate.netcambridge.orgcambridge.org | Not significant researchgate.net |

Influence of Genes Encoding Sterol Transporters and Enzymes

Genes encoding proteins involved in sterol transport and synthesis enzymes play a crucial role in determining this compound levels.

NPC1L1 and its Association with this compound Levels

The Niemann-Pick C1-Like 1 (NPC1L1) protein is a key cholesterol transporter primarily expressed in the small intestine and liver, playing a critical role in the absorption of dietary and biliary cholesterol. mdpi.comnih.govuniprot.org While primarily known for its role in cholesterol absorption, variations in the NPC1L1 gene have been associated with endogenous cholesterol synthesis markers, including this compound. nih.govnih.govmdpi.com

Studies have shown that SNPs in NPC1L1 (rs217429 and rs217416) are significantly related to TC-standardized serum this compound levels. nih.govnih.gov This association suggests a potential link between cholesterol absorption mechanisms mediated by NPC1L1 and the rate of endogenous cholesterol synthesis, as reflected by this compound levels. mdpi.com The campesterol:this compound ratio is often used as a surrogate marker, where a low ratio indicates low fractional absorption of sterols and, conversely, increased cholesterol synthesis and thus higher this compound levels. oup.comnih.gov Rare sequence variants in NPC1L1 have been found to be associated with variations in cholesterol absorption and plasma cholesterol levels. spandidos-publications.comresearchgate.net Some of these variants, associated with low cholesterol absorption, may lead to lower steady-state levels of NPC1L1 protein. nih.govspandidos-publications.com

ABCG5/ABCG8 Genes and their Impact on Cholesterol Synthesis Markers

The ABCG5 and ABCG8 genes encode for the sterol half-transporters ABCG5 and ABCG8, which form a heterodimer primarily expressed in the liver and intestine. nih.govnih.govmdpi.com This heterodimer is crucial for the biliary excretion of cholesterol and plant sterols and limiting their intestinal absorption. mdpi.compnas.org Mutations in these genes are associated with sitosterolemia, a disorder characterized by elevated plasma plant sterol levels. pnas.orgnih.gov

While ABCG5 and ABCG8 are primarily linked to cholesterol absorption and excretion, their influence can extend to cholesterol synthesis markers like this compound. Overexpression of human ABCG5 and ABCG8 in transgenic mice led to reduced plasma plant sterol levels and fractional cholesterol absorption, accompanied by increased plasma this compound and liver mRNA levels of HMGCR, a key enzyme in cholesterol synthesis. mdpi.com This suggests that increased sterol excretion mediated by ABCG5/ABCG8 can lead to a compensatory increase in endogenous cholesterol synthesis, reflected in higher this compound levels. mdpi.com

Genetic variations in ABCG5 and ABCG8 have shown some association with cholesterol metabolism markers. The presence of the 19H allele of ABCG8 has been associated with higher serum this compound and lower absorption marker sterols in some studies. nih.govresearchgate.netcambridge.org However, a meta-analysis indicated that associations between frequently studied missense ABCG5/ABCG8 polymorphisms and markers of cholesterol homeostasis, including this compound, are modest. nih.govresearchgate.net

Transcriptional and Post-Translational Control of this compound Biosynthesis

The genes encoding enzymes in the cholesterol synthesis pathway, including those involved in this compound production, are largely regulated at the transcriptional level by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. When cellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription. This includes genes encoding enzymes like HMG-CoA reductase (HMGCR), squalene (B77637) epoxidase (SQLE), lanosterol (B1674476) synthase (LSS), and others in the pathway leading to this compound and cholesterol. genecards.orgijbs.com

Pharmacological interventions targeting cholesterol synthesis, such as statins which inhibit HMGCR, can also influence the expression of genes involved in sterol metabolism. Treatment with atorvastatin, for instance, has been shown to significantly reduce this compound levels while increasing the expression of HMGCR, SREBP-2, and NPC1L1 mRNA in the intestine, demonstrating a coordinated transcriptional response. ahajournals.org

Role of Sterol Regulatory Element-Binding Proteins (SREBPs)

Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that play a central role in regulating lipid homeostasis, including cholesterol synthesis psu.edunih.gov. SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum membrane nih.govnih.gov. In response to low cellular sterol levels, SREBP cleavage-activating protein (SCAP) escorts SREBPs from the endoplasmic reticulum to the Golgi apparatus, where they undergo proteolytic cleavage by Site-1 and Site-2 proteases (S1P and S2P) nih.govplos.org. This cleavage releases the active amino-terminal domain of SREBP, which then translocates to the nucleus nih.govplos.org.

In the nucleus, SREBPs bind to sterol regulatory elements (SREs) in the promoter regions of target genes, activating their transcription psu.eduplos.org. SREBP-2 is the primary isoform that preferentially activates genes involved in cholesterol synthesis psu.eduresearchgate.net. Studies have shown that SREBP-1a and SREBP-2 can bind to the promoter of the gene encoding this compound oxidase (SC5D), the enzyme that converts this compound to 7-dehydrocholesterol (B119134), and enhance its transcription reactome.org. Overexpression of nuclear SREBP-1a or -2 has been shown to increase mRNA levels of a wide range of cholesterogenic genes, including those in the pathway leading to this compound synthesis and its subsequent conversion researchgate.net. This indicates that SREBPs collectively upregulate the entire cholesterol synthesis pathway, contributing to the regulation of this compound levels.

Conversely, high intracellular cholesterol levels lead to the retention of the SREBP/SCAP complex in the endoplasmic reticulum through interaction with Insig proteins, thereby blocking SREBP activation and reducing the transcription of cholesterol synthesis genes plos.orgexplorationpub.comelifesciences.org. This negative feedback loop is crucial for preventing excessive sterol accumulation.

Liver X Receptor (LXR) Modulation of Sterol Synthesis Genes

Liver X Receptors (LXRs), specifically LXRα and LXRβ, are nuclear receptors that also play a significant role in cholesterol homeostasis, primarily by regulating cholesterol efflux and conversion to bile acids nih.govmdpi.com. LXRs are activated by oxysterols, which are oxygenated derivatives of cholesterol nih.govnih.govnih.gov.

Interestingly, the interplay between SREBPs and LXRs is also evident. LXR-mediated activation of SREBP-1c transcription has been observed, providing a mechanism to induce fatty acid synthesis when sterols are in excess nih.gov. Furthermore, studies have shown that flux through the cholesterol biosynthetic pathway, regulated by SREBP-2, is required for maximal SREBP-1c expression and fatty acid synthesis, suggesting a coupling between cholesterol and fatty acid synthesis regulated by both SREBPs and LXRs elifesciences.org.

While LXRs are primarily associated with cholesterol efflux and catabolism, their ability to modulate the expression of key enzymes in the synthesis pathway adds another layer of complexity to the regulation of intermediates like this compound.

Regulation of this compound Oxidase Activity

This compound oxidase (also known as sterol C5-desaturase), encoded by the SC5D gene, is the enzyme responsible for converting this compound to 7-dehydrocholesterol in the cholesterol synthesis pathway lipidmaps.orgwikipedia.org. The activity of this enzyme is a critical determinant of this compound levels.

As mentioned earlier, the transcription of the SC5D gene is activated by SREBP-1a and SREBP-2, leading to increased enzyme production and potentially a lower accumulation of this compound reactome.org. This transcriptional regulation by SREBPs is a key mechanism controlling the rate at which this compound is converted to the next intermediate in the pathway.

Beyond transcriptional control, the activity of this compound oxidase itself can be subject to regulation. The enzyme requires iron, NAD(P)H, and molecular oxygen for its catalytic activity wikipedia.orgasm.orgbiorxiv.org. While the precise details of its regulation are still being elucidated, studies in yeast and other organisms suggest that its activity can be influenced by factors such as the availability of cofactors and potential interactions with other proteins wikipedia.orgbiorxiv.org. Mutations in the SC5D gene can lead to a deficiency in this compound oxidase activity, resulting in the accumulation of this compound, as seen in the disorder lathosterolosis lipidmaps.orgwikipedia.org. This highlights the direct impact of enzyme function on this compound levels.

Furthermore, the local concentration of its substrate, this compound, can also influence the reaction rate, following basic enzyme kinetics. As this compound accumulates, the enzyme is likely to convert it to 7-dehydrocholesterol at a higher rate, provided the enzyme is not saturated or inhibited by other factors.

The interplay between transcriptional regulation of the SC5D gene by SREBPs and the catalytic activity of the this compound oxidase enzyme itself are the primary mechanisms governing the metabolic flux of this compound in the cholesterol synthesis pathway.

Lathosterol in Cellular Sterol Homeostasis and Beyond

Contribution of Lathosterol (B1674540) to Intracellular Cholesterol Pools

This compound contributes to the intracellular cholesterol pool as a direct precursor. In the Kandutsch-Russell pathway of cholesterol synthesis, zymosterol (B116435) is converted to zymostenol (B45303), which is then isomerized to this compound. reactome.org this compound is subsequently desaturated by this compound 5-desaturase (SC5D) to 7-dehydrocholesterol (B119134) (7-DHC), which is then reduced to cholesterol by 7-dehydrocholesterol reductase (DHCR7). lipidmaps.orgreactome.orgoup.com

Under normal conditions, this compound is rapidly converted to downstream sterols, maintaining relatively low intracellular concentrations. However, disruptions in the cholesterol synthesis pathway, such as a deficiency in SC5D, lead to a significant accumulation of this compound within cells and tissues. lipidmaps.orgoup.com This accumulation highlights this compound's position as a direct contributor to the sterol pool when its further metabolism is impaired. Studies using isotopic labeling have shown that a significant portion of the plasma this compound pool can be derived from de novo synthesis. physiology.org The fractional de novo synthesis of this compound in liver cell models was shown to decrease when cholesterol synthesis was inhibited by statins or cholesterol-containing serum. physiology.org

This compound's Role in Membrane Dynamics and Cellular Structure

While cholesterol is the primary sterol dictating the structural and dynamic properties of animal cell membranes, intermediate sterols like this compound can also influence these characteristics, particularly when present at elevated levels. Cholesterol's rigid ring structure and hydroxyl group are crucial for modulating membrane fluidity and permeability. acs.orgmetwarebio.comresearchgate.net It intercalates between phospholipids, affecting their packing and preventing crystallization. metwarebio.comresearchgate.net

Although research predominantly focuses on cholesterol's impact on membrane dynamics and cellular structure, the accumulation of this compound in certain conditions suggests it can also interact with membrane lipids. Deficiency in ABCG1 and/or ABCG4 transporters in mice resulted in the accumulation of intermediate sterols, including this compound, in brain tissue, suggesting a role for these transporters in regulating intermediate sterol levels in membranes. nih.gov Studies on the deletion of this compound oxidase (SC5D) in Leishmania have indicated that this enzyme is vital for the structure and membrane-stabilizing functions of leishmanial sterols, suggesting a direct or indirect role for this compound in membrane integrity in this organism. asm.org While the precise impact of this compound on mammalian membrane dynamics at physiological concentrations is less extensively studied compared to cholesterol, its structural similarity to cholesterol suggests it could influence membrane properties, especially when its concentration deviates from the norm.

Interspecies Comparisons of this compound Metabolism

The pathways and regulation of cholesterol biosynthesis, including the role of intermediates like this compound, can vary across different species. Studying these differences provides valuable evolutionary and physiological insights. oup.comacs.org

This compound Levels in Different Mammalian Models

This compound levels can differ among various mammalian species and even between tissues within the same organism. These variations can reflect differences in the rates of cholesterol synthesis, the activity of specific enzymes in the pathway, or the efficiency of sterol transport and excretion.

Research on sterols in milk fat from different Indian dairy animals (cow, goat, buffalo, and camel) revealed variations in the content of minor sterols, including this compound, across species. researchgate.net This highlights that even closely related mammalian species can exhibit differences in the levels of cholesterol precursors.

Interactive Table 1: Minor Sterol Content in Milk Fat of Different Dairy Animals (mg/100g fat) researchgate.net

| Species | Lanosterol (B1674476) | Dihydrolanosterol | This compound | Desmosterol (B1670304) |

| Cow | 5.94 - 9.11 | 0.57 - 1.25 | 3.01 - 7.50 | 0.60 - 2.77 |

| Goat | 5.94 - 9.11 | 0.57 - 1.25 | 3.01 - 7.50 | 0.60 - 2.77 |

| Buffalo | 5.94 - 9.11 | 0.57 - 1.25 | 3.01 - 7.50 | 0.60 - 2.77 |

| Camel | 5.94 - 9.11 | 0.57 - 1.25 | 3.01 - 7.50 | 0.60 - 2.77 |

Note: The provided source gave ranges that appeared to apply across the species listed for minor sterols. More specific data per species for each minor sterol was not explicitly detailed in the snippet.

In a study on lathosterolosis in human and murine models with SC5D deficiency, tissues from affected E18.5 Sc5d-/- mouse embryos showed markedly increased levels of this compound compared to wild-type or heterozygous embryos. oup.com this compound represented a significant percentage of total sterols in various tissues of these mice, ranging from 39% in serum to 62% in liver. oup.com In contrast, this compound accounted for only 0.1-1.1% of total sterols in tissues from wild-type mice. oup.com This demonstrates a significant difference in this compound accumulation in a disease model compared to healthy controls and provides quantitative data on this compound levels in a specific mammalian model under different genetic conditions.

Interactive Table 2: this compound as a Percentage of Total Sterols in E18.5 Mouse Embryo Tissues oup.com

| Tissue | Sc5d+/+ (%) | Sc5d+/- (%) | Sc5d-/- (%) |

| Serum | 0.1 - 1.1 | 3.5 - 4.2 | 39 |

| Cortex | 0.9 | - | 48 |

| Midbrain | 1.1 | - | 53 |

| Liver | 0.1 - 1.1 | 0.2 - 1.9 | 62 |

| Kidney | 0.1 - 1.1 | 0.2 - 1.9 | 52 |

| Skeletal Muscle | 0.1 - 1.1 | 0.2 - 1.9 | 55 |

Note: Ranges are provided for Sc5d+/+ and Sc5d+/- where indicated in the source snippet. Specific values for Sc5d+/- in Cortex and Midbrain were not available in the snippet.

Comparative Analysis of Cholesterol Biosynthesis Pathways Across Species

This compound is a key intermediate in the Kandutsch-Russell pathway, which is one of the two main routes for converting lanosterol to cholesterol. reactome.org The other is the Bloch pathway, which proceeds via desmosterol. reactome.orgelifesciences.org While the Bloch pathway is considered prominent in the liver and many other tissues, the Kandutsch-Russell pathway, involving this compound, is suggested to be more prominent in tissues like skin. reactome.org

Comparative genomic analyses have shown that while mammals encode a full set of cholesterol biosynthesis pathway genes, certain invertebrate species may lack several of these genes, relying entirely on exogenous sterol absorption. oup.com This highlights a fundamental difference in sterol metabolism strategies across the animal kingdom.

Studies in different cell types within the same organism also reveal variations in pathway utilization. For instance, neurons primarily utilize sterols of the Kandutsch-Russell pathway, including this compound, while astrocytes contain precursors of the Bloch pathway. oup.com This suggests cell-type specific adaptations in cholesterol synthesis.

The presence and activity of enzymes like SC5D, which acts on this compound, can vary across species and tissues, influencing the flow through the Kandutsch-Russell pathway. reactome.orgoup.com Differences in the regulation of these enzymes by factors like sterol regulatory element-binding proteins (SREBPs) can also contribute to interspecies and inter-tissue variations in this compound metabolism. nih.govoup.comunil.ch

The study of cholesterol catabolism in mycobacterial species provides another example of comparative sterol metabolism, although these organisms utilize cholesterol as a carbon source rather than synthesizing it for membrane structure in the same way as eukaryotes. nih.gov This underscores the diverse metabolic fates of sterols across different life forms.

Understanding the comparative aspects of this compound metabolism, including its levels and the pathways it participates in across species and cell types, is crucial for a complete picture of sterol biology and its implications in health and disease.

Lathosterol in the Pathophysiology of Metabolic Disorders

Lathosterolosis: A Rare Inborn Error of Cholesterol Synthesis

Lathosterolosis is an extremely rare autosomal recessive inborn error of sterol biosynthesis characterized by a range of developmental anomalies and liver disease researchgate.netorpha.netresearchgate.netnih.gov. It is considered a defect of cholesterol synthesis ucl.ac.uk.

Genetic Basis of Lathosterolosis (SC5D Gene Mutations)

Lathosterolosis is caused by mutations in the SC5D gene, located on chromosome 11q23.3 nih.govorpha.net. This gene encodes the enzyme 3-beta-hydroxysteroid-delta-5-desaturase, also known as sterol-C5-desaturase or lathosterol (B1674540) 5-desaturase nih.govorpha.netjensenlab.org. Mutations in SC5D lead to a deficiency in the activity of this enzyme, disrupting the conversion of this compound to 7-dehydrocholesterol (B119134) nih.govorpha.netjensenlab.org.

Studies have identified specific mutations in the SC5D gene in affected individuals. For instance, a homozygous mutation (137A>C, Y46S) was identified in one patient oup.comoup.com. The parents of affected children are obligate heterozygotes orpha.net.

Biochemical Profile of Lathosterolosis (Elevated this compound, Reduced Cholesterol)

The hallmark biochemical feature of lathosterolosis is a significant elevation of this compound levels in plasma and tissues, including skin fibroblasts oup.comoup.comnih.govorpha.netresearchgate.net. This accumulation is a direct consequence of the deficient SC5D enzyme activity, which blocks the metabolic step converting this compound further down the cholesterol synthesis pathway nih.govorpha.net.

Concurrently, patients with lathosterolosis typically exhibit decreased or low levels of cholesterol oup.comoup.comorpha.net. The levels of 7-dehydrocholesterol, the product of the SC5D enzyme's action on this compound, are usually normal or low nih.govorpha.net. This specific sterol profile, characterized by high this compound and low cholesterol, is a key diagnostic indicator for lathosterolosis nih.govorpha.net.

Biochemical analysis using techniques such as gas chromatography/mass spectrometry (GC/MS) is crucial for confirming the diagnosis by demonstrating the elevated this compound levels orpha.netucl.ac.uk. Studies in Sc5d mutant mouse models have replicated this biochemical profile, showing elevated this compound and decreased cholesterol levels in tissues and serum oup.comoup.com.

The following table illustrates a representative biochemical profile observed in lathosterolosis patients compared to controls:

| Sterol | Patient Plasma Level (µmol/L) | Control Range (µmol/L) |

| This compound | Elevated (e.g., 81.6-219.8) | <18.0 nih.gov, 0.5-16.0 ucl.ac.uk |

| 7-Dehydrocholesterol | Normal or Low (e.g., 0.21) | <0.65 nih.gov |

| Cholesterol | Normal or Low (e.g., 4.1 mmol/L) | Reference range <4.0 mmol/L ucl.ac.uk |

Note: Specific values can vary between individuals and studies.

Cellular and Systemic Manifestations of SC5D Deficiency

SC5D deficiency leads to a range of cellular and systemic manifestations, many of which are thought to result from both the accumulation of this compound and the deficiency of cholesterol oup.comnih.gov. Cholesterol is essential for various biological processes, including cell membrane structure, steroid hormone synthesis, bile acid synthesis, and hedgehog signaling during embryonic development orpha.net.

Cellularly, fibroblasts from lathosterolosis patients and Sc5d mutant mice have been shown to develop enlarged membrane-bound cytoplasmic vacuoles with inclusions when cultured in cholesterol-deficient medium oup.comoup.com. This suggests an intracellular storage defect as a unique aspect of the lathosterolosis phenotype oup.comoup.comresearchgate.net.

Systemic manifestations of lathosterolosis include a variety of congenital anomalies and developmental issues orpha.netnih.gov. Phenotypic similarities observed in both human patients and Sc5d mutant mice include growth failure, developmental delay, intellectual disability, and craniofacial dysmorphic features such as microcephaly, bitemporal narrowing, ptosis, puffy cheeks, micrognathia, and abnormal palate oup.comoup.comorpha.netnih.govmdpi.com. Limb anomalies are also common, such as postaxial polydactyly (extra fingers or toes), syndactyly (fused fingers or toes), and club feet oup.comoup.comorpha.netnih.govmdpi.com.

Other reported anomalies include corneal clouding, cataracts, conductive hearing loss, gingival hypertrophy, ambiguous genitalia, and horseshoe kidney orpha.netnih.gov. Neurological manifestations like myoclonus have also been noted orpha.net. Liver disease is a variable but significant manifestation, ranging from elevated liver enzymes (hypertransaminasemia) to progressive cholestasis and potentially leading to end-stage hepatic disease in childhood orpha.netnih.gov.

Many of the malformations observed in lathosterolosis, particularly skeletal defects, are consistent with impaired hedgehog signaling, which is dependent on cholesterol for proper maturation oup.comoup.comorpha.net. The decreased cholesterol levels are thought to contribute significantly to these developmental defects oup.comoup.com. While the accumulation of this compound is a defining biochemical feature, the extent to which it directly contributes to the teratogenic effects compared to cholesterol deficiency is still being investigated oup.comucl.ac.uk.

This compound in Neurodegenerative Research

Beyond rare inborn errors, altered this compound levels have also been observed and studied in the context of more common neurodegenerative diseases, suggesting potential links between sterol metabolism and neuronal health.

Altered Brain this compound Levels in Huntington's Disease Models

Huntington's Disease (HD) is a neurodegenerative disorder characterized by the progressive degeneration of neurons, particularly in the striatum and cortex researchgate.net. Studies in rodent models of HD have consistently reported alterations in brain cholesterol homeostasis, including changes in the levels of cholesterol precursors like this compound researchgate.netnih.govuow.edu.aujneurosci.orgnih.gov.

Multiple rodent models of HD, such as the R6/1 and YAC128 mouse models, have shown decreased levels of this compound in the brain, specifically in the striatum and cortex nih.govuow.edu.aujneurosci.org. In the R6/1 mouse model, reduced this compound levels were observed as early as 6 weeks of age, prior to the onset of motor dysfunction uow.edu.au. This reduction persisted at later time points as the disease progressed uow.edu.au. Similarly, different YAC transgenic mouse lines expressing full-length human huntingtin with varying CAG repeat lengths showed reduced brain this compound levels, with the extent of reduction generally correlating with the CAG repeat size jneurosci.org.

Studies using sensitive analytical methods like gas chromatography-mass spectrometry have confirmed reduced cholesterol biosynthesis, reflected by lower this compound levels, in HD cell models researchgate.netnih.gov. While some early studies on cholesterol levels in HD models yielded contradictory results depending on the detection method, more reliable methods have generally indicated reduced levels of cholesterol precursors and cholesterol in HD models and patient samples researchgate.netnih.govnih.gov.

The decrease in this compound and other cholesterol precursors in HD models suggests a downregulation of the cholesterol biosynthesis pathway in the affected brain regions nih.govuow.edu.au. This could potentially be linked to impaired nuclear translocation of the transcription factor SREBP2, which regulates the expression of cholesterol synthesis enzymes nih.gov. The reduced availability of newly synthesized cholesterol in neurons might be detrimental to neuronal function, particularly given cholesterol's role in synapse integrity and remodeling researchgate.netoup.com.

This compound and Sterol Homeostasis in Alzheimer's Disease Pathology

Alzheimer's Disease (AD) is another major neurodegenerative disorder characterized by the accumulation of amyloid plaques and neurofibrillary tangles oup.com. Research suggests that cerebral cholesterol metabolism is perturbed in late-onset AD oup.comhelsinki.fi.

However, the relationship between this compound and AD is complex, with some studies suggesting that while de novo cholesterol synthesis might decline in AD brains, the absolute cholesterol content can remain stable in certain brain regions researchgate.net. This could imply a region-specific dysregulation of cholesterol synthesis in AD researchgate.net.

Furthermore, altered extracerebral cholesterol metabolism has also been noted in AD. Studies have shown lower ratios of this compound to cholesterol in the serum of AD patients compared to controls, reflecting altered cholesterol synthesis helsinki.fi. While some previous results indicated increased this compound levels related to impaired cognitive performance, other studies, as mentioned, have observed lower plasma this compound in AD dementia nih.gov. This highlights the complexity and potential differential effects on cholesterol synthesis in AD compared to other causes of cognitive impairment nih.gov.

This compound in Dyslipidemia and Cardiovascular Research

Dyslipidemia, characterized by abnormal lipid levels in the blood, is a significant risk factor for cardiovascular disease (CVD). This compound, as a marker of cholesterol synthesis, has been investigated for its association with various forms of dyslipidemia and CVD risk.

Associations with Familial Combined Hyperlipidemia

Familial combined hyperlipidemia (FCH) is a common inherited lipid disorder marked by elevated levels of total cholesterol, triglycerides, and apolipoprotein B-100. Studies have indicated that FCH is associated with alterations in the cholesterol synthesis pathway. Specifically, patients with FCH have shown significantly higher levels of plasma this compound compared to normolipidemic relatives. ahajournals.orgahajournals.orgnih.gov One study found this compound levels were elevated by 51% in FCH patients. ahajournals.orgahajournals.orgnih.gov This increase in this compound, a cholesterol precursor, suggests a potential underlying defect in sterol metabolism in FCH, potentially leading to the overproduction of this compound and cholesterol. ahajournals.orgahajournals.org The differences in this compound levels have been observed to be particularly pronounced in women with FCH. ahajournals.orgahajournals.orgnih.gov

Interactive Table 1: Plasma this compound Levels in Familial Combined Hyperlipidemia

| Group | This compound Levels (Relative to Normolipidemic Relatives) | Statistical Significance (P-value) |

| Familial Combined Hyperlipidemia | +51% | <0.001 |

| FCH (Women) | More pronounced increase | <0.001 |

| FCH (Men) | Increase observed | 0.069 |

*Based on data from Source ahajournals.orgahajournals.orgnih.gov.

The elevated this compound levels in FCH patients may suggest impaired plasma disposal or impaired conversion to cholesterol. ahajournals.org The slightly increased levels of squalene (B77637), another cholesterol precursor, in FCH suggest an enhanced conversion of squalene to this compound in this disorder. ahajournals.orgahajournals.orgnih.gov

This compound Levels as Indicators of Cholesterol Metabolism Imbalances in Hypercholesterolemia

This compound levels are recognized as indicators of whole-body cholesterol synthesis. scispace.com Imbalances in cholesterol metabolism, involving both synthesis and absorption, are characteristic of hyperlipidemia. nih.gov Studies investigating cholesterol metabolism markers in hypercholesterolemia have found that this compound levels can differ between various hyperlipidemic conditions. nih.gov For instance, in one study comparing familial hypercholesterolemia (FH) and general hyperlipidemia patients, this compound levels were statistically different between the two groups. nih.gov While serum this compound concentrations were insignificantly elevated in the FH group compared to the non-FH group in one study, the ratio of cholesterol absorption markers (like campesterol (B1663852) and sitosterol) to this compound was significantly higher in the FH group, suggesting elevated intestinal cholesterol absorption relative to hepatic cholesterol synthesis in these patients. researchgate.net

Furthermore, research has explored the association between this compound levels and cardiovascular events. One prospective cohort study found that lower serum this compound levels were associated with increased cardiovascular mortality and excess all-cause mortality in patients not on lipid-lowering agents. nih.gov This suggests that in certain populations, lower cholesterol synthesis, as indicated by lower this compound, might be linked to adverse cardiovascular outcomes. nih.gov Conversely, other research has shown an inverse association between this compound levels and CVD risk. nih.govnii.ac.jp The odds of CVD have shown a U-shaped association with this compound, being inversely associated in individuals with lower this compound concentrations. nii.ac.jp

Interactive Table 2: Association of this compound with Cardiovascular Disease

| This compound Level | Association with CVD Risk (in patients not on lipid-lowering agents) | Source |

| Lower | Increased cardiovascular mortality and all-cause mortality | nih.gov |

| Lower | Inverse association with CVD risk (in certain ranges) | nii.ac.jp |

*Based on data from Sources nih.govnii.ac.jp.

These findings highlight the complex role of this compound as a marker of cholesterol synthesis and its varied associations with different lipid disorders and cardiovascular risk profiles.

This compound in Parasitic Organisms

Sterol biosynthesis is an essential pathway in many eukaryotic organisms, including parasites, and is a potential target for drug development. This compound plays a role in the sterol synthesis pathways of various organisms, including protozoa. asm.orgx-mol.netnih.govresearchgate.netresearchgate.netnih.gov

This compound Oxidase in Leishmania major Sterol Biosynthesis

This compound oxidase (LSO), also known as sterol C-5 desaturase, is an enzyme that catalyzes the formation of a double bond in the sterol structure, a late step in sterol synthesis. asm.orgx-mol.netnih.govnih.gov This enzyme is present in various eukaryotes, including the protozoan parasite Leishmania major, which is the causative agent of cutaneous leishmaniasis. asm.orgx-mol.netnih.govresearchgate.netresearchgate.netnih.gov

In Leishmania parasites, LSO is involved in the synthesis of ergostane-based sterols, which are commonly found in wild-type parasites. asm.orgx-mol.net Studies using LSO-null mutant lines of Leishmania major (lso⁻) have shown that these parasites lack the typical ergostane-based sterols and instead accumulate equivalent sterol species without the C-5–C-6 double bond. asm.orgx-mol.net While LSO is not essential for the viability and replication of Leishmania major in culture, it is required for other crucial functions. tdl.org

Implications for Drug Resistance and Stress Response in Protozoa

Mutations in LSO and other genes involved in sterol biosynthesis in Leishmania parasites have been associated with resistance to amphotericin B, an important antifungal and antiprotozoal agent. asm.orgx-mol.netnih.govresearchgate.netresearchgate.netnih.gov LSO-null mutants of Leishmania major have displayed heightened resistance to amphotericin B. asm.orgx-mol.netresearchgate.netnih.gov

However, the alteration in sterol structure resulting from the absence of functional LSO also leads to significant defects in stress response in these parasites. asm.orgx-mol.netnih.govresearchgate.netresearchgate.netnih.gov LSO-null mutants have shown poor survival under maximal density conditions in culture and are highly vulnerable to membrane-disrupting agents like Triton X-100. asm.orgx-mol.netresearchgate.net Additionally, these mutants exhibit defects in regulating intracellular pH and are hypersensitive to acidic conditions. asm.orgx-mol.netresearchgate.netresearchgate.net They may also have alterations in the carbohydrate composition of lipophosphoglycan, a virulence factor in Leishmania. asm.orgx-mol.netresearchgate.net These findings suggest that while LSO deletion can confer drug resistance, it also makes the parasites vulnerable to biologically relevant stress, highlighting potential avenues for drug development strategies that exploit these vulnerabilities. asm.orgx-mol.netnih.govresearchgate.netresearchgate.netnih.gov

Interactive Table 3: Characteristics of LSO-null Leishmania major Mutants

| Characteristic | Observation in lso⁻ Mutants | Source |

| Ergostane-based sterols | Absent, accumulate sterols without C-5–C-6 double bond | asm.orgx-mol.net |

| Replication in culture | Viable and replicative | asm.orgx-mol.nettdl.org |

| Resistance to Amphotericin B | Heightened resistance | asm.orgx-mol.netresearchgate.netnih.gov |

| Survival at maximal density | Poor survival | asm.orgx-mol.netresearchgate.net |

| Vulnerability to Triton X-100 | High | asm.orgx-mol.netresearchgate.net |

| Intracellular pH regulation | Defects observed | asm.orgx-mol.netresearchgate.netresearchgate.net |

| Sensitivity to acidic stress | Hypersensitive | asm.orgx-mol.netresearchgate.netresearchgate.net |

| Lipophosphoglycan composition | Potential alterations in carbohydrate composition | asm.orgx-mol.netresearchgate.net |

*Based on data from Sources asm.orgx-mol.netresearchgate.netresearchgate.netnih.govtdl.org.

Future Directions in Lathosterol Research

Elucidating Novel Regulatory Mechanisms of Lathosterol (B1674540) Metabolism

Understanding the precise regulatory mechanisms controlling this compound metabolism is a critical area for future investigation. While general cholesterol homeostasis is known to be regulated by mechanisms involving sterol regulatory element-binding proteins (SREBPs) and enzymes like HMG-CoA reductase, the specific factors influencing this compound levels warrant further detailed study. oup.comnih.govfrontiersin.org

Research indicates that plasma this compound levels correlate with cholesterol synthesis rates. cas.czcaymanchem.comnih.gov Factors that influence cholesterol absorption, such as dietary plant sterols or inhibitors like ezetimibe, can lead to an increase in plasma this compound as the body compensates by increasing endogenous synthesis. healthdisgroup.uselsevier.eselsevier.es This inverse relationship between cholesterol absorption and synthesis, reflected in markers like this compound, highlights a key regulatory interplay. healthdisgroup.usnih.gov

Future research should focus on identifying novel transcriptional, post-transcriptional, and post-translational mechanisms that directly impact the enzymes involved in the conversion of this compound to 7-dehydrocholesterol (B119134), specifically this compound 5-desaturase (SC5D). caymanchem.comoup.com Genetic variations in genes encoding enzymes in the cholesterol synthesis pathway, such as CYP7A1 and APOE, have been linked to variations in cholesterol synthesis rates and responses to interventions, suggesting potential regulatory nodes that could influence this compound levels. nih.gov

Furthermore, the influence of signaling pathways, beyond the classical SREBP pathway, on this compound metabolism needs to be explored. Studies have shown that intermediate sterols can influence gene regulatory pathways. researchgate.net Identifying specific signaling molecules or nuclear receptors that are modulated by or that regulate this compound could reveal novel therapeutic targets or biomarkers. nih.govnih.gov For instance, oxysterols, which are oxygenated derivatives of cholesterol and other sterols, are known to regulate cholesterol biosynthesis, and the interplay between this compound and oxysterol metabolic pathways requires further clarification. nih.govfrontiersin.orgfrontiersin.org

Investigation of this compound's Precise Cellular Functions Beyond Cholesterol Precursor Role

Although primarily known as a precursor for cholesterol, there is growing evidence suggesting that intermediate sterols, including this compound, may possess biological functions independent of their role in cholesterol synthesis. nih.govresearchgate.netresearchgate.net Future research needs to precisely delineate these functions at the cellular level.

Studies on inborn errors of cholesterol synthesis, such as lathosterolosis (caused by SC5D deficiency), where this compound accumulates, provide valuable insights into the potential effects of elevated this compound. caymanchem.comoup.com The accumulation of intermediate sterols in these disorders is associated with severe malformations, suggesting that these molecules, when present at abnormal concentrations, can have detrimental effects on development and cellular processes. nih.govoup.com However, the specific mechanisms by which this compound accumulation contributes to the observed phenotypes in lathosterolosis are not fully understood and require further investigation.

Emerging research suggests that cholesterol precursors might play roles in processes like inflammation and immunity. researchgate.net While other intermediates like desmosterol (B1670304) and 7-dehydrocholesterol have been more extensively studied in this context, the potential involvement of this compound in modulating immune responses or inflammatory pathways warrants dedicated research. researchgate.net

Furthermore, the distribution of this compound within different cell types and subcellular compartments could hint at specific functions. Studies have shown different profiles of post-squalene precursors in neurons compared to astrocytes, with this compound being found in neurons. oup.comexplorationpub.com Investigating the specific roles of this compound in neuronal function, membrane dynamics, or signaling within these cells could uncover novel biological activities. oup.comexplorationpub.com The potential for this compound to interact with specific proteins, such as nuclear receptors or membrane proteins, independent of its conversion to cholesterol, represents a key area for future functional studies. nih.govnih.gov

Advanced Analytical Techniques for Comprehensive this compound Profiling in Complex Biological Matrices

Accurate and comprehensive analysis of this compound in various biological matrices is fundamental for advancing research in its metabolism and function. While traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) have been used, advancements in Liquid Chromatography-Mass Spectrometry (LC-MS) and other techniques are improving sensitivity, specificity, and throughput. metwarebio.comnih.govresearchgate.netlcms.czresearchgate.net

Future directions in this area focus on developing and refining advanced analytical methods for the simultaneous quantification of this compound alongside other sterols and lipid species in complex biological samples such as plasma, tissues, and cells. metwarebio.comnih.govresearchgate.netcreative-proteomics.com This "cholesterolomics" or "sterol lipidomics" approach provides a more holistic view of sterol metabolism and its perturbations. researchgate.netnih.gov

Challenges in this compound analysis include its relatively low concentration compared to cholesterol in some matrices and the need to differentiate it from isobaric compounds. nih.govlcms.cznih.gov Advanced LC-MS/MS methods, particularly those utilizing high-resolution mass spectrometry and optimized chromatographic separation (e.g., using core-shell columns or specific stationary phases like pentafluorophenyl), are crucial for overcoming these challenges and achieving accurate quantification. nih.govresearchgate.netlcms.cznih.gov

The development of high-throughput methods is also essential for large-scale studies investigating the association of this compound levels with various physiological and pathological conditions. nih.govcreative-proteomics.com Techniques that require minimal sample preparation and offer faster run times while maintaining sensitivity and reproducibility are highly desirable for future research and potential clinical applications. researchgate.netnih.govcreative-proteomics.com The use of stable isotope-labeled internal standards remains critical for accurate quantification in these complex matrices. nih.govcreative-proteomics.com

Q & A

Q. What methodological approaches are recommended for quantifying lathosterol in biological samples, and how do they ensure accuracy?